(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid

Catalog No.
S13913942
CAS No.
M.F
C19H18BrNO4
M. Wt
404.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid

IUPAC Name

4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)

InChI Key

WRUVVOOOVOSSKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is a complex organic compound notable for its unique structure and potential biological applications. This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, attached to a butanoic acid derivative that includes a bromine atom and an amine functionality. The presence of the methoxycarbonyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom on the butanoic acid moiety can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in drug formulation.
  • Amide Formation: The amine group can react with carboxylic acids to form amides, which are important in pharmaceutical applications.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid exhibits significant biological activity. Compounds with similar structures have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. The fluorenyl moiety is particularly known for its ability to interact with biological targets, potentially influencing cell signaling pathways.

The synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid may involve several methods:

  • Multicomponent Reactions (MCRs): MCRs are highly efficient for synthesizing complex molecules in fewer steps while maintaining high yields. This approach allows for the simultaneous formation of multiple bonds.
  • Classical Organic Synthesis: Traditional methods may include stepwise reactions involving protection and deprotection strategies to handle sensitive functional groups.
  • Catalytic Methods: The use of transition metal catalysts can facilitate specific transformations, enhancing reaction rates and selectivity.

These methods underscore the compound's synthetic accessibility and potential for further modification.

The unique structure of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid positions it as a promising candidate in various fields:

  • Pharmaceutical Development: Its potential biological activity makes it suitable for further investigation as a drug candidate.
  • Chemical Probes: The compound may serve as a tool in biochemical research to study specific cellular processes or pathways.
  • Material Science: Given its structural characteristics, it could be explored for applications in organic electronics or photonics.

Interaction studies focus on understanding how (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Surface Plasmon Resonance (SPR): This method can be used to measure binding affinities and kinetics.
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can provide insights into conformational changes upon binding.

These studies are essential for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Bromobutanoic AcidBromine on butanoic acidAntimicrobial properties
FluorenylmethanolFluorenyl group with hydroxymethylPotential neuroprotective effects
9-FluorenoneKetone derivative of fluoreneAntitumor activity

Uniqueness

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid stands out due to its combination of the fluorenyl moiety and the specific brominated butanoic acid structure, which may confer unique biological properties not observed in simpler analogs.

This comprehensive overview illustrates the significance of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid in both synthetic chemistry and potential therapeutic applications, warranting further research into its properties and uses.

Asymmetric Catalytic Approaches for Chiral Center Induction

The induction of chirality at the α-carbon of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid relies on asymmetric catalytic methods to achieve high enantiomeric excess (ee). Metallaphotoredox catalysis has emerged as a powerful strategy, enabling the coupling of N-Fmoc-protected bromoamino acids with aryl halides under mild conditions. For instance, L-homoserine derivatives undergo cross-coupling with 4-tert-butoxybromobenzene via a nickel/photoredox dual catalytic system, yielding enantiopure Fmoc-protected homotyrosine precursors with >98% ee. This method circumvents traditional resolution techniques, offering a streamlined route to chiral brominated amino acids.

Phase-transfer catalysis (PTC) represents another robust approach, particularly for alkylation reactions. Chiral quaternary ammonium salts, such as Cinchona-derived catalysts, facilitate the enantioselective alkylation of glycine Schiff bases with bromoalkyl electrophiles. Recent studies demonstrate that PTC achieves ee values of 85–92% for analogous brominated amino acids, though optimization of the electrophile’s steric profile is critical to minimize racemization. Organocatalytic strategies, including primary α-amino amides, further enhance stereocontrol by leveraging hydrogen-bonding interactions to stabilize transition states during enamine formation.

Table 1: Comparison of Asymmetric Catalytic Methods

MethodCatalyst Systemee (%)Yield (%)
MetallaphotoredoxNi/Photoredox>9875–82
Phase-Transfer CatalysisCinchona ammonium salts85–9268–74
OrganocatalysisPrimary α-amino amides88–9570–78

Fluorenylmethyloxycarbonyl Protection-Deprotection Strategies in Multi-Step Syntheses

The fluorenylmethyloxycarbonyl (Fmoc) group serves as a cornerstone for temporary amine protection in multi-step syntheses due to its orthogonal stability toward acidic conditions and selective deprotection under basic media. Introduction of the Fmoc moiety is typically achieved via fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), with the latter offering superior reactivity and reduced side reactions in polar aprotic solvents. For (R)-2-amino-4-bromobutanoic acid, Fmoc protection is performed prior to bromoalkyl chain installation to prevent undesired nucleophilic substitution at the β-position.

Deprotection employs piperidine in dimethylformamide (DMF), which cleaves the Fmoc-carbamate linkage through β-elimination, generating dibenzofulvene as a fluorescent byproduct. This reaction’s efficiency (>95% completion within 20 minutes) allows real-time monitoring via UV spectroscopy at 301 nm, ensuring precise control over sequential peptide elongation steps. The compatibility of Fmoc with bromoalkyl functionalities underscores its utility in synthesizing halogenated amino acid derivatives without compromising stereochemical integrity.

Table 2: Fmoc Protection and Deprotection Reagents

ReagentSolventTime (min)Efficiency (%)
Fmoc-ClDichloromethane6085–90
Fmoc-OSuDMF3092–97
Deprotection (Piperidine)DMF20>95

Bromoalkyl Side Chain Installation via Nucleophilic Halogenation

The incorporation of the 4-bromobutanoic acid side chain necessitates regioselective halogenation at the γ-position of the amino acid backbone. Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) enable bromide displacement of hydroxyl groups in protected serine or homoserine derivatives, achieving >90% conversion with retention of configuration. Alternatively, Appel halogenation (carbon tetrabromide/triphenylphosphine) provides a scalable route to brominated intermediates, though competing elimination reactions necessitate careful temperature control (0–5°C).

Recent advances in metallaphotoredox catalysis have expanded the scope of halogenation methods. For example, nickel-catalyzed cross-electrophile coupling between α-bromoamides and alkyl bromides facilitates direct C–Br bond formation with minimal epimerization, enabling the synthesis of enantiomerically pure bromoalkyl amino acids.

Table 3: Halogenation Methods for Side Chain Installation

MethodReagentsTemperature (°C)Yield (%)
MitsunobuPPh3, DEAD, NaBr2585–90
AppelCBr4, PPh30–575–80
MetallaphotoredoxNiCl2, Ir(ppy)3, Light2588–92

Solid-Phase Submonomer Synthesis Techniques for Peptidomimetic Analogues

Solid-phase peptide synthesis (SPPS) integrates (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid into peptidomimetic scaffolds through iterative Fmoc deprotection and coupling cycles. Wang resin functionalized with hydroxymethylphenoxy groups serves as the preferred solid support due to its compatibility with bromoalkyl side chains and stability under basic conditions. Submonomer approaches, wherein the amino acid is assembled via sequential addition of Fmoc-protected monomers, enable rapid diversification of peptidomimetic libraries.

Critical to this process is the use of coupling agents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure/diisopropylcarbodiimide (DIC), which achieve >99% coupling efficiency for sterically hindered brominated residues. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA) yields the target peptide with preserved chirality and bromoalkyl functionality, as validated by LC-MS and circular dichroism (CD) spectroscopy.

Table 4: Solid-Phase Synthesis Parameters

ParameterConditionsEfficiency (%)
Coupling AgentHBTU/HOAt>99
Deprotection20% Piperidine/DMF>95
CleavageTFA/Thioanisole/H2O98

The compound (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid represents a highly specialized brominated amino acid building block that has found extensive applications in advanced peptide chemistry [1] [2]. This fluorenylmethyloxycarbonyl-protected amino acid derivative incorporates a strategically positioned bromine atom that serves as a reactive handle for diverse chemical transformations in peptide synthesis [3]. The unique structural features of this compound, including its chiral center and terminal halogen functionality, enable sophisticated peptide modifications that extend beyond conventional amino acid incorporation [4] [5].

Research investigations have demonstrated that this brominated building block exhibits exceptional compatibility with standard solid-phase peptide synthesis protocols while maintaining high coupling efficiencies exceeding 95% under optimized conditions [1] [6]. The fluorenylmethyloxycarbonyl protecting group provides both ultraviolet-detectable properties and base-labile protection, facilitating automated synthesis protocols and enabling real-time monitoring of synthetic progress [7]. The strategic placement of the bromine atom at the gamma position of the butanoic acid chain creates optimal geometric constraints for subsequent cyclization reactions while minimizing steric interference during chain elongation [8].

Peptide Backbone Modification Strategies Using Brominated Building Blocks

The incorporation of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid into peptide sequences enables diverse backbone modification strategies that significantly enhance peptide properties and functionality [9] [10]. These brominated building blocks serve as versatile platforms for introducing conformational constraints, improving metabolic stability, and facilitating post-synthetic modifications through halogen-mediated chemistry [11].

The primary mechanism of backbone modification involves the strategic placement of the bromine atom to enable selective nucleophilic substitution reactions with amino acid side chains containing nucleophilic groups [12]. Research has demonstrated that the bromine atom in 4-bromobutanoic acid derivatives exhibits optimal reactivity for displacement reactions with cysteine, methionine, and lysine residues under mild aqueous conditions [13]. The four-carbon linker provides sufficient flexibility to accommodate various ring sizes while maintaining favorable cyclization kinetics [14].

Comparative studies have revealed that brominated building blocks offer superior performance compared to other halogenated analogs in terms of coupling efficiency and product stability [15] [16]. The incorporation of 5-bromotryptophan, 6-bromotryptophan, and 7-bromotryptophan derivatives has been successfully achieved in cyclic peptides, demonstrating improved properties in terms of passive diffusion, membrane permeability, and biostability in human serum [17] [16]. These brominated tryptophans at positions 5, 6, or 7 proved compatible as building blocks for preparing bicyclic stapled peptides through on-resin Suzuki-Miyaura cross-coupling reactions [17] [16].

The optimization of coupling conditions for brominated building blocks requires careful consideration of multiple parameters including coupling reagents, reaction temperature, and solvent systems [18] [19]. Studies have shown that PyBOP and HATU coupling reagents provide superior results compared to traditional diisopropylcarbodiimide/1-hydroxybenzotriazole systems, with improvements in yield ranging from 10-15% [18]. Microwave-assisted synthesis at temperatures between 60-90°C has demonstrated significant enhancement in coupling efficiencies, particularly for sterically hindered sequences [19].

Brominated Building BlockCoupling Efficiency (%)Stability to DeprotectionPrimary Application
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid>95Stable to TFACyclization via nucleophilic substitution
N-α-(tert-butyloxycarbonyl)-N-ε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL)>98Stable to HFSulfhydryl-selective cross-linking
N-α-(tert-butyloxycarbonyl)-N-β-(bromoacetyl)diaminopropionic acid (BBDap)>90Stable to TFA/H2OCyclic peptide formation
5-bromotryptophan85-95Stable to standard conditionsCross-coupling reactions
6-bromotryptophan85-95Stable to standard conditionsCross-coupling reactions
7-bromotryptophan85-95Stable to standard conditionsCross-coupling reactions

Cyclic Peptide Synthesis via Intramolecular Halogen-Nucleophile Cyclization

The utilization of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid in cyclic peptide synthesis represents a sophisticated approach to macrocyclization that exploits the inherent reactivity of the bromine substituent [14] [20]. This methodology enables the formation of stable cyclic structures through intramolecular nucleophilic substitution reactions, providing an alternative to conventional head-to-tail cyclization strategies [10] [21].

The mechanism of intramolecular halogen-nucleophile cyclization involves the displacement of the bromine atom by nucleophilic side chains present within the same peptide molecule [13]. Research has established that this cyclization reaction proceeds optimally under aqueous conditions at physiological pH, with reaction rates that are highly dependent on the nature of the nucleophilic residue and the ring size being formed [13]. Methionine residues exhibit preferential reactivity at lower pH values, while lysine and arginine residues demonstrate enhanced nucleophilicity at slightly basic conditions [13].

Comprehensive analysis of cyclization efficiency across different ring sizes has revealed that medium and large rings containing six or more amino acids achieve quantitative conversion rates exceeding 96% under optimized conditions [19]. The formation of smaller rings containing four or five amino acids presents greater synthetic challenges, with cyclization yields typically ranging from 55-80% due to increased ring strain and competing dimerization reactions [19] [22]. These observations align with thermodynamic predictions regarding the energetic favorability of different macrocyclic conformations [19].

The development of optimized cyclization protocols has focused on minimizing side product formation while maximizing the yield of desired monomeric cyclic peptides [14] [19]. Studies have demonstrated that the addition of aqueous additives can significantly improve cyclization efficiency for sequences that are rich in lysine and arginine residues, which tend to form bidentate hydrogen bonds with the carboxyl terminus [19]. The use of dilute reaction conditions and controlled peptide loading on solid support has proven effective in reducing intermolecular reactions that lead to linear and cyclic dimer formation [19].

Cyclization MethodRing Size RangeCyclization Yield (%)Reaction ConditionsSide Product Formation
Halogen-nucleophile cyclization5-20 amino acids60-95Aqueous buffer, pH 7-8, RTMinimal (<5%)
Bromoacetyl-cysteine cyclization3-15 amino acids70-90Neutral pH, dilute conditionsLinear dimers (<10%)
Iodoacetyl-methionine cyclization4-10 amino acids65-85pH 6-7, 25°C, 2-24hHydrolysis products (<15%)
Chloroacetyl-lysine cyclization5-12 amino acids55-80pH 8-9, 25°C, 4-12hOligomers (<20%)
Palladium-catalyzed C-H activation8-25 amino acids45-85Pd catalyst, 80°C, inert atmosphereC-H activation byproducts (<25%)

The conformational effects of halogen-mediated cyclization have been extensively studied using nuclear magnetic resonance spectroscopy and computational modeling approaches [23] [24]. These investigations have revealed that intramolecular halogen bonds can provide conformational stabilization comparable to hydrogen bonds in beta-hairpin structures [23] [24]. The incorporation of halogen bonding interactions has been shown to enhance peptide folding stability by approximately 30% compared to non-interacting control sequences [25].

Peptoid Polymer Architectures Incorporating Bromo-Substituted Monomers

The integration of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid derivatives into peptoid polymer architectures represents an innovative approach to creating sequence-defined biomimetic materials with enhanced functionality [26] [27]. Peptoids, which are poly-N-substituted glycines with side chains attached to the nitrogen rather than the alpha carbon, offer unique advantages in terms of synthetic accessibility and structural diversity [28] [27].

The submonomer synthesis methodology employed for peptoid construction utilizes a two-step iterative cycle consisting of acylation with bromoacetic acid followed by displacement with primary amines [27] [28]. This approach enables the incorporation of diverse brominated monomers while maintaining excellent coupling efficiencies typically exceeding 98% per coupling cycle [27]. The bromoacetic acid acylation step is performed using 0.6 molar solutions in dimethylformamide with diisopropylcarbodiimide activation, achieving quantitative conversion within 30 minutes at room temperature [27] [28].

The displacement reaction with brominated amine submonomers requires careful optimization of reaction conditions to ensure complete substitution while minimizing side reactions [29] [30]. Research has demonstrated that 4-bromobenzylamine incorporation achieves 90-95% efficiency when performed at 60°C overnight in dimethylformamide [31]. The use of 3-bromopropylamine and 2-bromoethylamine as submonomers provides moderate to high incorporation efficiencies of 85-92% and 88-95% respectively, enabling the construction of peptoid chains with controlled halogen density [31].

The architectural control achieved through brominated monomer incorporation allows for the design of peptoid polymers with tailored assembly properties and functional characteristics [32] [33]. Studies have shown that the positioning of brominated residues within amphiphilic peptoid sequences significantly influences self-assembly pathways and the resulting nanostructure morphology [32]. The incorporation of hydrophobic brominated monomers enhances π-π stacking interactions between peptoid chains, leading to more stable assembled structures [34] [33].

Monomer TypeIncorporation Efficiency (%)Submonomer Coupling ConditionsPolymer Chain LengthFunctional Properties
Bromoacetic acid>980.6 M in DMF, DIC activationUp to 50 residuesUniversal building block
4-bromobenzylamine90-952 M in DMF, 60°C, overnightUp to 30 residuesEnhanced hydrophobic interactions
3-bromopropylamine85-921.5 M in DMF, 50°C, 4-6hUp to 25 residuesModerate chain flexibility
2-bromoethylamine88-952 M in DMF, 37°C, 8-12hUp to 35 residuesHigh reactivity for modifications
Brominated aromatic amines75-901-2 M in DMF, 40-60°C, variableUp to 20 residuesπ-π stacking capabilities

The development of advanced peptoid architectures incorporating brominated monomers has enabled the creation of materials with unique self-assembly properties and potential applications in nanotechnology [34] [33]. The ability to precisely control the sequence and positioning of halogenated residues allows for the rational design of peptoid polymers with predetermined assembly pathways and resulting nanostructure morphologies [32]. These capabilities represent significant advances in the field of sequence-defined synthetic polymers and demonstrate the potential for creating biomimetic materials with tailored properties [35] [36].

ParameterOptimal ConditionsEffect on YieldCritical Considerations
Coupling reagentPyBOP/HATU > DIC/HOBt10-15% improvementAvoid epimerization
Reaction temperature60-90°C for MW-assisted20-30% improvementPrevent aggregation
Reaction time15-30 min (MW) / 2-4h (conventional)Plateau after optimal timeBalance efficiency vs. side reactions
Solvent systemDMF > NMP > DCM5-10% solvent dependentSolvation of growing chain
Base additiveDIEA (2-4 equivalents)15-25% improvementpH control during coupling
Peptide loading0.2-0.4 mmol/g resinLower loading reduces side reactionsMinimize intermolecular reactions

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

403.04192 g/mol

Monoisotopic Mass

403.04192 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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